molecular formula C9H9NO4 B8546788 1-(2-Hydroxy-3-methyl-4-nitro-phenyl)-ethanone

1-(2-Hydroxy-3-methyl-4-nitro-phenyl)-ethanone

Cat. No. B8546788
M. Wt: 195.17 g/mol
InChI Key: AXSDHCXVYCQDGW-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methyl-4-nitro-phenyl)-ethanone is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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properties

Product Name

1-(2-Hydroxy-3-methyl-4-nitro-phenyl)-ethanone

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

1-(2-hydroxy-3-methyl-4-nitrophenyl)ethanone

InChI

InChI=1S/C9H9NO4/c1-5-8(10(13)14)4-3-7(6(2)11)9(5)12/h3-4,12H,1-2H3

InChI Key

AXSDHCXVYCQDGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-3-nitrophenol (2.0 g, 13 mmol) in nitrobenzene (16 mL) at RT under Ar gas is added AlCl3 (3.9 g, 29 mmol). The reddish mixture is heated to 50° C. To the reddish mixture is added dropwise via addition funnel a solution of acetyl chloride (1.2 mL, 17 mmol) in nitrobenzene (10 mL). The reaction is heated to 120° C. After 2 h at 120° C., the reaction mixture is cooled to RT and quenched slowly into a 1N HCl/ice mixture. The resulting mixture is stirred for 30 min and extracted with EtOAc (3×). The organic layers are combined and concentrated. Water is used to azeotrope off the nitrobenzene. The resulting residue is purified by flash column chromatography using 20% EtOAc/hexane. Obtained is the title compound as reddish oil (1.2 g). The title compound is 60% pure by LC-MS. Compound is used as is in the next step. LC-MS (m/e): 194 (M−1).
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